Cas no 177329-71-4 (2-(t-Butyldimethylsilyloxy)-4-bromoanisole)
2-(t-Butyldimethylsilyloxy)-4-bromoanisole Chemical and Physical Properties
Names and Identifiers
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- (5-Bromo-2-methoxyphenoxy)(tert-butyl)dimethylsilane
- (5-Bromo-2-methoxyphenoxy)-(tert-butyl)dimethylsilane
- 2-(t-Butyldimethylsilyloxy)-4-bromoanisole
- 5-Bromo-1-(tert-butyldimethylsilyloxy)-2-methoxybenzene
- 1-bromo-3-tert-butyldimethylsilyloxy-4-methoxybenzene
- 3-(tert-butyldimethylsilyloxy)-4-methoxybromobenzene
- 4-bromo-1-methoxy-2-(tert-butyldimethylsiloxy)benzene
- 5-bromo-2-methoxyphenyl tert-butyldimethylsilyl ether
- ACMC-209ecn
- AG-E-27595
- AK107459
- ANW-22869
- CTK4D6471
- KB-15962
- SureCN941194
- AKOS015837881
- (5-bromo-2-methoxy-phenoxy)-tert-butyl-dimethyl-silane
- 5-BROMO-2-METHOXYPHENOXY(TERT-BUTYL)DIMETHYLSILANE
- Benzene, 4-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methoxy-
- DTXSID80450640
- DB-364266
- CHA32971
- F72237
- BS-21829
- (5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane
- 2-(t-Butyl dimethylsilyloxy)-4-bromoanisole
- (5-Bromo-2-methoxyphenoxy)-tert-butyldimethylsilane
- 177329-71-4
- MQARBOIOUKKZCE-UHFFFAOYSA-N
- MFCD11855959
- EN300-7361670
- SCHEMBL941194
- CS-0212157
-
- MDL: MFCD11855959
- Inchi: 1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3
- InChI Key: MQARBOIOUKKZCE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)O[Si](C)(C)C(C)(C)C)OC
Computed Properties
- Exact Mass: 316.04943
- Monoisotopic Mass: 316.04942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
2-(t-Butyldimethylsilyloxy)-4-bromoanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B699288-100mg |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole |
177329-71-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B699288-250mg |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole |
177329-71-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B699288-500mg |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole |
177329-71-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B699288-1g |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole |
177329-71-4 | 1g |
$ 80.00 | 2022-06-06 | ||
| abcr | AB273374-1 g |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole; 98% |
177329-71-4 | 1 g |
€110.00 | 2023-07-20 | ||
| abcr | AB273374-5 g |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole; 98% |
177329-71-4 | 5 g |
€246.00 | 2023-07-20 | ||
| abcr | AB273374-25 g |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole; 98% |
177329-71-4 | 25 g |
€450.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1238257-1g |
Benzene, 4-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methoxy- |
177329-71-4 | 98% | 1g |
$90 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1238257-1g |
Benzene, 4-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methoxy- |
177329-71-4 | 98% | 1g |
$95 | 2025-02-19 | |
| 1PlusChem | 1P0025OY-100g |
Benzene, 4-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methoxy- |
177329-71-4 | 98% | 100g |
$928.00 | 2025-02-19 |
2-(t-Butyldimethylsilyloxy)-4-bromoanisole Suppliers
2-(t-Butyldimethylsilyloxy)-4-bromoanisole Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(t-Butyldimethylsilyloxy)-4-bromoanisole
Compound CAS No. 177329-71-4: 2-(t-Butyldimethylsilyloxy)-4-bromoanisole
The compound with CAS No. 177329-71-4, commonly referred to as 2-(t-butyldimethylsilyloxy)-4-bromoanisole, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a silyl ether group with a bromoarene moiety, making it a versatile building block in modern chemical research.
The t-butyldimethylsilyl (TBDMS) group is a well-known protecting group for hydroxyl functionalities in organic chemistry. Its presence in this compound ensures stability during various synthetic transformations, while the bromo substituent at the para position of the anisole ring introduces reactivity that can be exploited in cross-coupling reactions and other transformations. Recent studies have highlighted the utility of this compound in the synthesis of bioactive molecules and advanced materials.
One of the most notable applications of 2-(t-butyldimethylsilyloxy)-4-bromoanisole is its use as a precursor in the construction of complex aromatic systems. Researchers have employed this compound in Suzuki-Miyaura couplings, where the bromine atom serves as an ideal leaving group for forming biaryl structures with high precision. The TBDMS group remains intact during these reactions, allowing for subsequent deprotection to regenerate the hydroxyl functionality.
In addition to its role in traditional organic synthesis, this compound has found relevance in the emerging field of organocatalysis. The combination of a bulky silyl ether and an electron-withdrawing bromine substituent creates a unique environment that can influence reaction pathways and selectivities. Recent investigations have demonstrated its potential as a substrate in asymmetric catalysis, where stereochemical outcomes are critically dependent on the spatial arrangement of substituents.
The synthesis of 2-(t-butyldimethylsilyloxy)-4-bromoanisole typically involves multi-step processes that emphasize functional group compatibility and stereochemical control. A common approach begins with the preparation of anisole derivatives, followed by selective bromination at the para position using electrophilic aromatic substitution techniques. The introduction of the TBDMS group is achieved through nucleophilic substitution or direct silylation methods, depending on the specific requirements of the synthesis.
The stability and reactivity profile of this compound make it an attractive candidate for applications in polymer chemistry as well. Researchers have explored its use as a monomer precursor for generating functional polymers with tailored properties, such as high thermal stability and controlled wettability. The ability to selectively remove or modify individual functional groups allows for fine-tuning of polymer characteristics during synthesis.
In terms of spectroscopic characterization, 2-(t-butyldimethylsilyloxy)-4-bromoanisole
The growing interest in this compound is also driven by its potential applications in drug discovery and development. Its structural versatility allows for incorporation into lead compounds with diverse pharmacological profiles, making it a valuable asset in medicinal chemistry pipelines.
In conclusion, 2-(t-butyldimethylsilyloxy)-4-bromoanisole
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